An In-depth Technical Guide to 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7)
An In-depth Technical Guide to 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and materials science research.
Core Properties
5-Bromo-2-phenylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom, makes it particularly suitable for various cross-coupling reactions.
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-2-phenylpyrimidine are summarized in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 38696-20-7 | [1] |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder | [2] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 232 °C at 760 mmHg | [1] |
| Density | 1.494 g/cm³ | [3] |
| Storage | Room temperature, dry and sealed | [1] |
Spectroscopic Data
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¹H NMR (400 MHz, CHLOROFORM-d): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)
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Mass Spectrometry (MS): (M+H)⁺: 234.98
Reactivity and Synthesis
The reactivity of 5-Bromo-2-phenylpyrimidine is dominated by the presence of the bromine atom at the 5-position of the pyrimidine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.
Synthesis of 5-Bromo-2-phenylpyrimidine
A common synthetic route to 5-Bromo-2-phenylpyrimidine involves a Suzuki coupling reaction between a dihalogenated pyrimidine and phenylboronic acid.
Experimental Protocol: Synthesis via Suzuki Coupling
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Reactants: 5-bromo-2-iodopyrimidine (1.0 eq), Phenylboronic acid (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), 2M Sodium Carbonate solution, Toluene.
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Procedure:
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To a flask containing a stirred solution of 5-bromo-2-iodopyrimidine in toluene, add phenylboronic acid and the 2M sodium carbonate solution.
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De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
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Heat the reaction mixture to reflux (approximately 115 °C) and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and brine.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-phenylpyrimidine.
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Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 5-Bromo-2-phenylpyrimidine.
Key Reactions
5-Bromo-2-phenylpyrimidine is a versatile intermediate for introducing the 2-phenylpyrimidine moiety into larger molecules. The bromine atom at the 5-position is readily displaced through various palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Cross-Coupling
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Reactants: 5-Bromo-2-phenylpyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-dioxane/water).
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Procedure:
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In a reaction vessel under an inert atmosphere, combine 5-Bromo-2-phenylpyrimidine, the arylboronic acid, palladium catalyst, and base.
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Add the degassed solvent system.
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Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
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After cooling, perform an aqueous workup and extract the product with an organic solvent.
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Dry and concentrate the organic layer, and purify the crude product by column chromatography.
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Experimental Protocol: Buchwald-Hartwig Amination
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Reactants: 5-Bromo-2-phenylpyrimidine (1.0 eq), Amine (1.1-1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., Sodium tert-butoxide, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
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Procedure:
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To a dry flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
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Add the 5-Bromo-2-phenylpyrimidine, amine, and solvent.
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Degas the mixture and heat to 80-110 °C, stirring until the starting material is consumed.
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Cool the reaction, filter through celite to remove palladium residues, and concentrate.
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Purify the product via column chromatography.
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Applications in Drug Discovery
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. 5-Bromo-2-phenylpyrimidine serves as a key starting material for the synthesis of kinase inhibitors, which are crucial in cancer therapy.[1]
Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Overexpression or dysregulation of BTK is implicated in various B-cell malignancies.[4]
BTK Signaling Pathway and Inhibition:
The BCR signaling pathway is initiated by antigen binding, leading to the activation of Src-family kinases which then phosphorylate BTK.[4] Activated BTK subsequently phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades that promote B-cell proliferation and survival.[4] Inhibitors derived from 2-phenylpyrimidine can block the activity of BTK, thereby halting this signaling cascade and inducing apoptosis in malignant B-cells.[4]
Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors using 5-Bromo-2-phenylpyrimidine typically involves a palladium-catalyzed cross-coupling reaction to introduce a pharmacophoric group at the 5-position.
Caption: General workflow for synthesizing kinase inhibitors from 5-Bromo-2-phenylpyrimidine.
Safety and Handling
5-Bromo-2-phenylpyrimidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-phenylpyrimidine is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel therapeutics, particularly kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science.
References
- 1. 5-Bromo-2-phenylpyrimidine [myskinrecipes.com]
- 2. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
